

# Technical Guide: Spectroscopic and Synthetic Profile of 4-(Trimethylsilyl)-3-butyne-1-amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(Trimethylsilyl)-3-butyne-1-amine

Cat. No.: B1319348

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for **4-(Trimethylsilyl)-3-butyne-1-amine**. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who may utilize this versatile building block in their work.

## Compound Identification

Parameter	Value
Compound Name	4-(Trimethylsilyl)-3-butyne-1-amine
CAS Number	183208-71-1
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NSi
Molecular Weight	141.29 g/mol
SMILES	C--INVALID-LINK--(C)C#CCCN

## Predicted Spectroscopic Data

Due to the limited availability of experimentally acquired spectra for **4-(Trimethylsilyl)-3-butyne-1-amine** in public databases, the following data has been predicted based on established spectroscopic principles and comparison with the known data of its precursor, 4-(trimethylsilyl)-3-butyne-1-ol, and other structurally related amines.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:  $\text{CDCl}_3$  Standard: Tetramethylsilane (TMS) at 0.00 ppm

### $^1\text{H}$ NMR Predicted Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.85	t	2H	H-1 ( $-\text{CH}_2-\text{NH}_2$ )
~2.40	t	2H	H-2 ( $-\text{C}\equiv\text{C}-\text{CH}_2-$ )
~1.30	br s	2H	$-\text{NH}_2$
0.15	s	9H	$-\text{Si}(\text{CH}_3)_3$

### $^{13}\text{C}$ NMR Predicted Data

Chemical Shift (ppm)	Assignment
~105	C-4 ( $-\text{C}\equiv\text{C}-\text{Si}$ )
~85	C-3 ( $-\text{C}\equiv\text{C}-\text{Si}$ )
~41	C-1 ( $-\text{CH}_2-\text{NH}_2$ )
~25	C-2 ( $-\text{C}\equiv\text{C}-\text{CH}_2-$ )
0.0	$-\text{Si}(\text{CH}_3)_3$

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3380-3300	Medium, sharp (doublet)	N-H stretch (primary amine)[1][2][3]
2960-2850	Medium-Strong	C-H stretch (aliphatic)
~2175	Medium, sharp	C≡C stretch (alkyne)
1650-1580	Medium	N-H bend (primary amine)[2][3]
1250	Strong	Si-C stretch (-Si(CH <sub>3</sub> ) <sub>3</sub> )
840	Strong	Si-C rock (-Si(CH <sub>3</sub> ) <sub>3</sub> )
910-665	Broad, strong	N-H wag (primary amine)[2][3]

## Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/z	Predicted Identity	Notes
141	[M] <sup>+</sup>	Molecular ion peak. Expected to be of moderate intensity.
126	[M-CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl group from the trimethylsilyl moiety.
98	[M-C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	Alpha-cleavage, loss of a propargyl radical.
73	[Si(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>	Trimethylsilyl cation, often a prominent peak.
44	[CH <sub>2</sub> =NH <sub>2</sub> ] <sup>+</sup>	Alpha-cleavage with charge retention on the nitrogen-containing fragment.[4]

## Experimental Protocols

The synthesis of **4-(Trimethylsilyl)-3-butyn-1-amine** can be achieved in two main stages from commercially available 3-butyn-1-ol. The first stage involves the silylation of the alkyne, followed by the conversion of the hydroxyl group to a primary amine. A robust method for this conversion is a modified Gabriel synthesis via a Mitsunobu reaction.

## Synthesis of 4-(Trimethylsilyl)-3-butyn-1-ol

This procedure is adapted from a well-established method.

Materials:

- 3-Butyn-1-ol
- Ethylmagnesium bromide (2.0 M solution in THF)
- Chlorotrimethylsilane
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (3 M)
- Diethyl ether
- Saturated aqueous sodium bicarbonate
- Saturated aqueous sodium chloride
- Anhydrous magnesium sulfate

Procedure:

- A flame-dried, three-necked round-bottomed flask equipped with an addition funnel, mechanical stirrer, and a nitrogen inlet is charged with 3-butyn-1-ol and anhydrous THF.
- The solution is cooled to 0 °C under a nitrogen atmosphere.
- A 2.0 M solution of ethylmagnesium bromide in THF is added dropwise over 1 hour.

- The resulting mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.
- The mixture is re-cooled to 0 °C, and freshly distilled chlorotrimethylsilane is added slowly.
- The reaction is stirred for 1 hour at 0 °C and then allowed to warm to room temperature over 1-2 hours.
- The reaction mixture is carefully poured into ice-cold 3 M hydrochloric acid with vigorous stirring.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed sequentially with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.
- The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by vacuum distillation to yield 4-(trimethylsilyl)-3-butyn-1-ol as a colorless liquid.

## Synthesis of 4-(Trimethylsilyl)-3-butyn-1-amine

This proposed synthesis utilizes a Mitsunobu reaction followed by hydrazinolysis.<sup>[5][6][7]</sup>

### Step 1: Mitsunobu Reaction with Phthalimide

Materials:

- 4-(Trimethylsilyl)-3-butyn-1-ol
- Phthalimide
- Triphenylphosphine (PPh<sub>3</sub>)
- Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
- Anhydrous Tetrahydrofuran (THF)

## Procedure:

- In a flame-dried round-bottomed flask under a nitrogen atmosphere, dissolve 4-(trimethylsilyl)-3-butyne-1-ol, phthalimide, and triphenylphosphine in anhydrous THF.
- Cool the stirred solution to 0 °C in an ice bath.
- Slowly add a solution of DEAD or DIAD in anhydrous THF dropwise to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford N-(4-(trimethylsilyl)but-3-yn-1-yl)phthalimide.

## Step 2: Hydrazinolysis of the Phthalimide

## Materials:

- N-(4-(trimethylsilyl)but-3-yn-1-yl)phthalimide
- Hydrazine hydrate
- Ethanol

## Procedure:

- Dissolve the N-substituted phthalimide from the previous step in ethanol in a round-bottomed flask.
- Add hydrazine hydrate to the solution.<sup>[8][9]</sup>
- Heat the mixture to reflux and monitor the reaction by TLC. The formation of a white precipitate (phthalhydrazide) indicates the progress of the reaction.<sup>[10]</sup>

- After the reaction is complete, cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate.
- The filtrate is concentrated under reduced pressure.
- The residue is dissolved in a suitable solvent (e.g., diethyl ether or dichloromethane) and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude **4-(trimethylsilyl)-3-butyne-1-amine** can be further purified by vacuum distillation.

## Workflow and Signaling Pathway Diagrams

The following diagram illustrates the synthetic workflow for the preparation of **4-(Trimethylsilyl)-3-butyne-1-amine**.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **4-(Trimethylsilyl)-3-butyne-1-amine**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. wikieducator.org [wikieducator.org]
- 3. orgchemboulder.com [orgchemboulder.com]

- 4. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 5. [glaserr.missouri.edu](https://glaserr.missouri.edu) [[glaserr.missouri.edu](https://glaserr.missouri.edu)]
- 6. [masterorganicchemistry.com](https://masterorganicchemistry.com) [[masterorganicchemistry.com](https://masterorganicchemistry.com)]
- 7. Mitsunobu Reaction [[organic-chemistry.org](https://organic-chemistry.org)]
- 8. Hydrazine#Deprotection\_of\_phthalimides [[chemeurope.com](https://chemeurope.com)]
- 9. [organicchemistrytutor.com](https://organicchemistrytutor.com) [[organicchemistrytutor.com](https://organicchemistrytutor.com)]
- 10. Gabriel synthesis - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of 4-(Trimethylsilyl)-3-butyne-1-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1319348#spectroscopic-data-for-4-trimethylsilyl-3-butyne-1-amine>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)